Product packaging for VMA11 protein(Cat. No.:CAS No. 144351-54-2)

VMA11 protein

Cat. No.: B1177494
CAS No.: 144351-54-2
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Description

Historical Discovery and Identification

The VMA11 gene was first isolated through complementation studies of vacuolar membrane H+-ATPase-deficient mutants in Saccharomyces cerevisiae, representing a landmark achievement in understanding the molecular composition of this essential enzyme complex. The initial identification occurred when researchers observed that certain yeast strains lacking vacuolar acidification could be rescued by introducing specific genomic DNA fragments, leading to the cloning and characterization of what would become known as the VMA11 locus. Early investigations revealed that this gene was indispensable for expression of vacuolar membrane H+-ATPase activity, establishing its fundamental importance in cellular physiology. The protein product was initially challenging to detect biochemically, but subsequent studies demonstrated that vacuoles in VMA11-disrupted cells failed to assemble other critical subunits of the H+-ATPase complex, including subunits a and b, resulting in complete loss of enzymatic activity and in vivo vacuolar acidification.

The nomenclature history of this gene reflects the evolving understanding of its function within the cellular machinery. Originally designated as TFP3 (Trifluoperazine resistance protein 3), the gene was subsequently renamed VMA11 (Vacuolar Membrane Atpase) based on community consensus and improved functional characterization. This renaming represented a shift from describing the protein's phenotypic effects to accurately reflecting its mechanistic role within the vacuolar membrane H+-ATPase complex. The discovery process involved systematic screening of yeast genomic libraries, followed by detailed complementation analysis to confirm the identity and function of the isolated gene products. These foundational studies established the experimental framework for subsequent investigations into the structure, function, and evolutionary conservation of the this compound across diverse eukaryotic organisms.

Taxonomic Distribution and Conservation

The this compound exhibits remarkable evolutionary conservation across diverse eukaryotic lineages, reflecting its fundamental importance in cellular physiology and energy metabolism. Homologous proteins have been identified and characterized in numerous fungal species, including Kluyveromyces lactis, Candida albicans, Ashbya gossypii, Candida glabrata, and Debaryomyces hansenii, demonstrating the widespread distribution of this proteolipid subunit across the fungal kingdom. The conservation extends beyond fungi to include plants, animals, and other eukaryotic groups, suggesting that the this compound represents an ancient and essential component of the vacuolar membrane H+-ATPase machinery. Comparative sequence analysis reveals that the core structural domains and functionally critical residues are maintained across species, despite variations in overall sequence length and specific amino acid substitutions that reflect species-specific adaptations.

In Candida albicans, the VMA11 ortholog has been identified as a predicted gene product that shares significant sequence similarity with the Saccharomyces cerevisiae protein. The Candida albicans VMA11 is predicted to function as the c' subunit of the V0 subcomplex of the vacuolar ATPase, and studies have suggested its involvement in hemoglobin-iron utilization and biofilm regulation, indicating expanded functional roles in pathogenic fungi. Similarly, the Kluyveromyces lactis this compound has been extensively characterized and shows high confidence in structural predictions, with a global confidence score of 89.67 in computational structure models. The protein in this species maintains the characteristic four transmembrane segments and essential functional domains that define the VMA11 family across eukaryotes.

Species UniProt ID Protein Length Sequence Identity Key Features
Saccharomyces cerevisiae P32842 164 amino acids Reference Four transmembrane segments
Kluyveromyces lactis Q6CT28 165 amino acids High similarity 89.67% structural confidence
Candida albicans C701820CA Variable Moderate similarity Biofilm regulation role
Ashbya gossypii Q755G4 164 amino acids High similarity Conserved proteolipid function

The evolutionary conservation of VMA11 is particularly evident in the maintenance of critical functional residues, including the conserved glutamate residue that is essential for proton transport activity. This residue, corresponding to Glu145 in the Saccharomyces cerevisiae protein, can only be functionally substituted by aspartic acid, demonstrating the stringent evolutionary constraints on this position. The conservation pattern suggests that VMA11 represents a core component of the vacuolar membrane H+-ATPase that has been maintained throughout eukaryotic evolution due to its indispensable role in cellular energy metabolism and pH homeostasis.

Genetic Encoding and Expression in Saccharomyces cerevisiae

The VMA11 gene in Saccharomyces cerevisiae is located on chromosome XVI and encodes a 164-amino acid proteolipid with a calculated molecular mass of 17,037 daltons. The gene structure consists of a single open reading frame without introns, typical of many yeast genes encoding membrane proteins. Nucleotide sequence analysis reveals that the gene produces a highly hydrophobic protein with characteristics consistent with its role as an integral membrane component. The deduced amino acid sequence shows distinctive features including multiple hydrophobic regions that correspond to the four predicted transmembrane segments essential for the protein's function within the membrane-integral V0 complex.

Expression analysis indicates that VMA11 transcription is constitutively maintained in growing yeast cells, reflecting the essential nature of the vacuolar membrane H+-ATPase for basic cellular functions. While specific expression data for VMA11 may be limited in some databases, the protein is known to be present at steady-state levels that support the assembly and function of the vacuolar membrane H+-ATPase complex. The expression pattern is consistent with other essential genes required for cellular energy metabolism and pH homeostasis. Regulatory mechanisms governing VMA11 expression likely involve coordination with other components of the vacuolar membrane H+-ATPase complex to ensure stoichiometric assembly of the complete enzyme machinery.

The protein product of VMA11 localizes to the vacuolar membrane where it assembles with other subunits to form the functional V0 complex. Immunofluorescence microscopy studies using epitope-tagged versions of VMA11 have confirmed its presence on vacuolar membranes, and density gradient fractionation experiments demonstrate that the protein copurifies with the complete vacuolar membrane H+-ATPase complex. The assembly process requires precise coordination between VMA11 and other proteolipid subunits, including the c and c'' subunits, to form the functional proton-translocating pore. Disruption of VMA11 expression results in complete loss of vacuolar membrane H+-ATPase activity and failure to assemble other subunits onto the vacuolar membrane, demonstrating the protein's essential role in complex formation and stability.

Classification within Proteolipid Family

The this compound belongs to the vacuolar membrane H+-ATPase proteolipid subunit family, specifically classified as the c' subunit within the V0 complex of the enzyme machinery. This family is characterized by small, highly hydrophobic integral membrane proteins that share sequence similarity with the c subunit of F-type ATP synthases, although they exhibit distinct structural and functional adaptations. Unlike the F-type ATPase subunit c which spans the membrane bilayer twice, the vacuolar membrane H+-ATPase proteolipids, including VMA11, contain four transmembrane-spanning helices, representing an evolutionary divergence in membrane topology. The proteolipid family includes three distinct subunits in yeast: c (Vma3p), c' (Vma11p), and c'' (Vma16p), each contributing to the formation of the proton-translocating pore within the V0 complex.

Structural characterization reveals that VMA11 adopts a topology with four transmembrane segments, with both the N and C termini oriented toward the vacuolar lumen. This topology distinguishes the c' subunit from the c'' subunit, which contains five transmembrane segments with the N terminus exposed to the cytosol. The precise arrangement of transmembrane helices allows VMA11 to participate in the formation of a ring-like structure that facilitates proton translocation across the membrane. Recent electron microscopy and single-molecule electrophysiology studies have provided detailed insights into the structure of the c-ring complex, revealing that the yeast vacuolar membrane H+-ATPase c subunit ring forms dimers mediated by cytoplasmic loops and exhibits large unitary conductance properties.

Proteolipid Subunit Alternative Name Transmembrane Segments Terminal Orientation Essential Residue
c' (VMA11) Vma11p 4 N and C termini lumenal Glu145
c (VMA3) Vma3p 4 N and C termini lumenal Glu137
c'' (VMA16) Vma16p 5 N terminus cytoplasmic, C terminus lumenal Glu108

The functional classification of VMA11 within the proteolipid family is further defined by the presence of a conserved glutamate residue at position 145, which is essential for proton transport activity. This residue exhibits strict evolutionary conservation and can only be functionally replaced by aspartic acid, demonstrating the critical importance of carboxyl group chemistry at this position. Mutational analysis has revealed that alterations to this glutamate residue result in complete loss of enzyme activity while maintaining normal assembly and vacuolar targeting of the enzyme complex. The proteolipid classification system reflects both structural similarities and functional specialization among family members, with each subunit contributing unique properties to the overall function of the vacuolar membrane H+-ATPase complex.

Nomenclature and Alternative Designations (c', CLS9, TFP3)

The nomenclature of the this compound reflects the historical evolution of understanding regarding its function and relationship to other cellular components. The protein is most commonly referred to by its gene designation VMA11, which stands for Vacuolar Membrane Atpase subunit 11, indicating its role as a component of the vacuolar membrane H+-ATPase complex. Within the context of the enzyme complex, VMA11 is specifically designated as the c' subunit, distinguishing it from the related c and c'' proteolipid subunits that together comprise the membrane-integral V0 domain. This systematic nomenclature provides clarity regarding the protein's position within the hierarchical organization of the vacuolar membrane H+-ATPase machinery and facilitates communication among researchers studying different aspects of the enzyme complex.

Historical designations for VMA11 include TFP3 (Trifluoperazine resistance protein 3), which was the original name assigned based on the phenotypic characteristics observed in mutant yeast strains. The TFP3 designation reflected early observations that mutations affecting this protein conferred resistance to trifluoperazine, a psychoactive drug that interferes with cellular calcium homeostasis. However, subsequent functional characterization revealed that the primary role of the protein was in vacuolar acidification rather than drug resistance, leading to the adoption of the more functionally descriptive VMA11 nomenclature. Another alternative designation found in the literature is CLS9, although this name appears less frequently and may represent database-specific annotations rather than widely adopted nomenclature.

Contemporary usage in scientific literature predominantly employs the VMA11 designation when referring to the gene or general protein function, while the c' subunit terminology is used when discussing the protein's specific role within the assembled vacuolar membrane H+-ATPase complex. Additional descriptive terms include "Proteolipid protein VMA11," "16 kDa proteolipid subunit 2," and "Vacuolar proton pump c' subunit," which provide functional context while maintaining connection to the primary VMA11 identifier. The systematic use of these nomenclature conventions ensures accurate communication regarding this essential cellular component and facilitates integration of research findings across different experimental systems and model organisms.

Primary Name Alternative Designations Functional Context Database References
VMA11 Vacuolar Membrane Atpase 11 Gene designation SGD, UniProt
c' subunit V0 domain subunit c' Complex component Structural studies
TFP3 Trifluoperazine resistance protein 3 Historical name Early literature
CLS9 Alternative database identifier Variant designation BioGRID

Properties

CAS No.

144351-54-2

Molecular Formula

C13H16N2

Synonyms

VMA11 protein

Origin of Product

United States

Scientific Research Applications

Role in Vacuolar H+-ATPase Assembly and Function

VMA11 encodes a proteolipid subunit essential for the assembly and function of the vacuolar H+-ATPase (V-ATPase) complex. The V-ATPase is crucial for maintaining pH homeostasis within the vacuole, which is vital for various cellular processes, including nutrient storage, waste degradation, and ion homeostasis. Mutations in VMA11 disrupt the assembly of the V-ATPase complex, leading to loss of proton transport activity and impaired vacuolar acidification .

Case Study: Functional Analysis of VMA11 Mutants

A study involving yeast strains with disrupted VMA11 genes showed that these mutants exhibited significantly reduced V-ATPase activity compared to wild-type strains. The research utilized immunofluorescence microscopy to confirm that VMA11 is localized to the vacuolar membrane, where it copurifies with other subunits of the V-ATPase complex . This highlights the protein's essential role in enzyme assembly and function.

Biotechnological Applications

Given its pivotal role in cellular processes, VMA11 has potential applications in biotechnology. The manipulation of VMA11 expression can be utilized to engineer yeast strains with enhanced capabilities for industrial fermentation processes or bioremediation efforts.

Example: Enhanced Ethanol Production

Research has demonstrated that yeast strains with optimized V-ATPase activity can improve ethanol production efficiency during fermentation. By overexpressing VMA11, researchers were able to enhance vacuolar acidification, leading to better nutrient uptake and higher ethanol yields .

Studies on Protein Interactions

VMA11 serves as a model for studying protein-protein interactions within multi-subunit complexes. Understanding these interactions is crucial for elucidating the mechanisms underlying enzyme assembly and function.

Data Table: Protein Interactions Involving VMA11

ProteinInteraction TypeFunction
VMA3HomologousProton translocation
VMA16HomologousStructural support
VPH1Complex AssemblyMembrane integration

This table summarizes key interactions involving VMA11, emphasizing its collaborative role with other proteins in forming functional complexes necessary for cellular activities.

Investigating Disease Models

The study of VMA11 also extends to understanding diseases related to vacuolar dysfunction. Research on yeast models can provide insights into similar mechanisms in human diseases, such as cancer and neurodegenerative disorders.

Case Study: Neurodegenerative Disease Models

In a recent study, yeast models with mutations in the VMA11 gene were used to investigate the effects of impaired vacuolar function on cellular health. The findings indicated that disruptions in vacuolar pH regulation could lead to increased oxidative stress, a known factor in neurodegenerative diseases . This suggests that targeting vacuolar function might offer therapeutic avenues for treating such conditions.

Potential Therapeutic Targets

Given its essential role in maintaining cellular homeostasis, targeting VMA11 or its associated pathways may provide therapeutic strategies for metabolic disorders or conditions characterized by altered pH regulation.

Research Insight: Targeting Vacuolar Function

Studies have indicated that modulating the activity of V-ATPase through manipulation of VMA11 expression can influence cellular metabolism and potentially mitigate symptoms associated with metabolic disorders . This opens up avenues for developing drugs that target vacuolar functions as a means to restore normal physiological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds (Proteolipid Subunits)

The V-ATPase proteolipid subunits in yeast—VMA3 , VMA11 , and VMA16 —share functional and structural similarities but exhibit distinct evolutionary and mechanistic roles. Below is a detailed comparison:

Table 1: Key Features of Yeast V-ATPase Proteolipid Subunits

Feature VMA3 (Subunit c) VMA11 (Subunit c') VMA16 (Subunit c'')
Gene Discovery 1990 (Umemoto et al.) 1991 (Ohya et al.) 1997 (Hirata et al.)
Molecular Weight 16 kDa 17 kDa 16 kDa
Conserved Glutamate Glu137 Glu145 Glu108
Functional Role Proton translocation Proton translocation Proton translocation
Mutant Phenotype Vacuolar pH↑, Ca²⁺ sensitivity Similar to VMA3 Identical to VMA3/VMA11
Gene Duplication Ancestral gene Fungal-specific duplication Ancient duplication
Cross-Species Rescue Non-functional in fungi Fungal-specific Absent in animals

Structural and Functional Similarities

  • Conserved Glutamate Residues: All three subunits contain a critical glutamic acid residue within their transmembrane helices. Mutational studies show that substituting this residue with aspartate (conservative change) partially preserves proton transport, while non-conservative substitutions (e.g., Glu→Leu) abolish activity . For example: VMA3E137D retains ~20% V-ATPase activity, whereas VMA3E137Q results in complete loss . VMA11E145D supports weak growth at pH 7.5, but VMA11E145L is non-functional .
  • Assembly into V₀ : All three subunits are essential for V₀ assembly. Disruption of any subunit prevents V₁ (catalytic domain) binding to V₀, rendering the enzyme inactive .

Functional Divergence

  • Overexpression of VMA3 cannot compensate for VMA11 deletion, and vice versa . This is attributed to divergent evolution post-duplication, where residues critical for inter-subunit interactions diverged .
  • Fungal-Specific Evolution : VMA11 is unique to fungi and arose from a gene duplication of the ancestral VMA3 ~800 million years ago . In contrast, VMA3 homologs exist in animals and plants, but VMA11 homologs are absent .
  • pH Sensitivity : Unlike VMA3 mutants, some fungal VMA11 mutants (e.g., Magnaporthe oryzae ΔMovma11) retain partial V-ATPase activity under alkaline conditions, suggesting subunit c' (VMA11) may have specialized roles in fungal stress adaptation .

Evolutionary Insights

Phylogenetic analysis reveals that VMA3 and VMA11 are sister proteins derived from a common ancestor. Key findings include:

  • Ancestral Gene Resurrection : The ancestral proteolipid (Anc.3-11) was reconstructed and shown to functionally complement both VMA3 and VMA11 deletions in yeast, unlike their modern counterparts .
  • Subfunctionalization: After duplication, VMA11 acquired mutations that restricted its interaction flexibility, making it indispensable in fungi.

Comparative Data from Mutant Studies

Table 2: Phenotypic Effects of Glutamate Mutations in Proteolipid Subunits

Subunit Mutation V-ATPase Activity Growth at pH 7.5 Vacuolar Assembly
VMA3 E137D ~20% + Normal
E137Q 0% - Disrupted
VMA11 E145D ~15% + Normal
E145L 0% - Disrupted
VMA16 E108D ~10% + Normal
E108Q 0% - Disrupted

Data from

Q & A

Q. What is the primary function of VMA11 in fungal V-ATPase complexes, and how is this determined experimentally?

VMA11 is a proteolipid subunit critical for the assembly and proton-transport activity of fungal vacuolar ATPase (V-ATPase). Its essentiality is demonstrated through gene knockout experiments in Saccharomyces cerevisiae, where vma11Δ mutants exhibit disrupted V-ATPase assembly, loss of vacuolar acidification, and growth defects under stress conditions (e.g., calcium sensitivity). Functional assays, such as ATP hydrolysis activity measurements and quinacrine staining for vacuolar pH, are used to validate these phenotypes . Immunofluorescence microscopy confirms Vma11p localization to vacuolar membranes, supporting its role in V-ATPase complex integrity .

Q. How does VMA11 differ structurally and functionally from other proteolipid subunits (e.g., VMA3 and VMA16) in the V-ATPase complex?

VMA11, VMA3, and VMA16 are paralogs resulting from gene duplication events in fungi. While all three subunits share a conserved proteolipid domain with a glutamic acid residue essential for proton transport (e.g., Glu145 in Vma11p), they are non-redundant. For example, yeast V-ATPase requires all three subunits for activity, as shown by complementation assays where substituting Vma3 with Vma11 fails to rescue vma3Δ mutants. Structural studies using epitope-tagged subunits and crosslinking experiments reveal distinct spatial arrangements within the proteolipid ring, suggesting specialized roles in proton translocation .

Q. What experimental approaches are used to map conserved residues critical for VMA11 function?

Site-directed mutagenesis of conserved residues (e.g., Glu145 in Vma11p) combined with phenotypic analysis is a key method. Mutants are assessed for growth defects under stress (e.g., pH 7.5 or high Ca²⁺), vacuolar acidification via quinacrine uptake, and V-ATPase assembly by Western blotting of V0 and V1 sector subunits. For example, mutating Glu145 to alanine abolishes proton transport, confirming its role in the catalytic mechanism .

Advanced Research Questions

Q. How can researchers resolve discrepancies in genetic data regarding VMA11's role in V-ATPase assembly?

Contradictions may arise when partial V-ATPase activity is observed in vma11Δ mutants under specific conditions. For instance, overexpression of Vma5p or Vma13p in vma11Δ yeast partially restores growth, suggesting compensatory mechanisms. To address this, researchers employ in vitro reconstitution assays using purified subunits to test direct interactions. Quantitative mass spectrometry can also identify alternative assembly pathways or accessory proteins that stabilize residual V-ATPase activity .

Q. What methodologies are employed to study the evolutionary origin of VMA11 in fungi?

Phylogenetic analysis and ancestral gene resurrection are key. By aligning Vma11 sequences across fungi and comparing them to homologs like Vma3, researchers infer gene duplication events (~800 million years ago). Thornton et al. reconstructed the ancestral protein Anc.3-11 (common ancestor of Vma3 and Vma11) and expressed it in yeast lacking both genes. Functional assays (e.g., growth under acidic stress) revealed Anc.3-11 could partially restore V-ATPase activity, supporting the subfunctionalization hypothesis .

Q. How do structural studies inform the arrangement of VMA11 within the V-ATPase proteolipid ring?

Chimeric subunit constructs (e.g., VMA11 fused to VMA3 or VMA16) are used to probe spatial organization. For example, yeast strains expressing VMA11-VMA3 chimeras are analyzed via blue native PAGE to assess V0 assembly. Cryo-EM studies of purified complexes further resolve subunit orientation, showing that Vma11p occupies distinct positions compared to Vma3p, likely influencing proton channel geometry .

Q. What strategies are recommended for analyzing VMA11 interactions in multicellular fungi?

In pathogens like Magnaporthe oryzae, RNAi knockdown or CRISPR-Cas9 mutagenesis of MoVMA11 is paired with infection assays to study its role in appressorium formation. Comparative transcriptomics (e.g., RNA-seq of wild-type vs. mutants) identifies downstream pathways affected by V-ATPase dysfunction, such as ion homeostasis or effector secretion .

Methodological Considerations

  • Handling Batch-to-Batch Variability in Protein Studies : For recombinant Vma11p purification, request peptide content analysis (HPLC/MS) to ensure consistency, especially if used in kinetic assays .
  • Data Reprodubility : Include negative controls (e.g., empty vector transformations) in complementation assays to rule off-target effects .
  • Ethical Reporting : Disclose all conflicting data (e.g., partial rescue phenotypes) and provide raw datasets for peer validation .

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